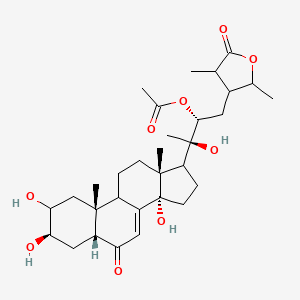
Ajugalide E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ajugalide E is typically isolated from Ajuga taiwanensis through a series of extraction and purification steps . The plant material is first dried and powdered, then extracted with a suitable solvent such as methanol or ethanol . The extract is concentrated and subjected to chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound . The structure of this compound is determined using spectral analysis, including high-resolution one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Ajugalide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the synthesis and reactivity of phytoecdysteroids . In biology, Ajugalide E has been investigated for its role in regulating molting and metamorphosis in insects . In medicine, it has shown potential as an anti-inflammatory, anti-ulcer, and anti-rheumatic agent . Additionally, this compound has been explored for its potential use in the treatment of diabetes and as a diuretic .
Mechanism of Action
The mechanism of action of Ajugalide E involves its interaction with specific molecular targets and pathways . As a phytoecdysteroid, this compound mimics the action of ecdysone, the insect molting hormone . It binds to ecdysone receptors, triggering a cascade of events that regulate molting, metamorphosis, and reproduction in insects . In mammals, this compound has been shown to modulate various signaling pathways, including those involved in inflammation and insulin regulation .
Comparison with Similar Compounds
Ajugalide E is one of several phytoecdysteroids isolated from the genus Ajuga . Other similar compounds include ajugalide A, ajugalide B, ajugalide C, and ajugalide D . These compounds share a similar core structure but differ in the functional groups attached to the steroid backbone . This compound is unique due to its specific arrangement of hydroxyl and keto groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C31H46O9 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate |
InChI |
InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1 |
InChI Key |
GFPSWBAAJFSDOH-WXKJYEQQSA-N |
Isomeric SMILES |
CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















